molecular formula C9H7ClO3 B14764257 2-Chloro-4-formyl-5-methylbenzoic acid

2-Chloro-4-formyl-5-methylbenzoic acid

Cat. No.: B14764257
M. Wt: 198.60 g/mol
InChI Key: CWZGGNZLKYRYDY-UHFFFAOYSA-N
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Description

2-Chloro-4-formyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a formyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-formyl-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 4-methylbenzoic acid to introduce the chlorine atom at the 2-position. This is followed by formylation to add the formyl group at the 4-position. The reaction conditions often involve the use of reagents such as thionyl chloride for chlorination and formylating agents like dimethylformamide (DMF) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-formyl-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-formyl-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-formyl-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-formyl-5-methylbenzoic acid is unique due to the presence of both a formyl group and a chlorine atom on the benzene ring.

Properties

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

2-chloro-4-formyl-5-methylbenzoic acid

InChI

InChI=1S/C9H7ClO3/c1-5-2-7(9(12)13)8(10)3-6(5)4-11/h2-4H,1H3,(H,12,13)

InChI Key

CWZGGNZLKYRYDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)Cl)C(=O)O

Origin of Product

United States

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